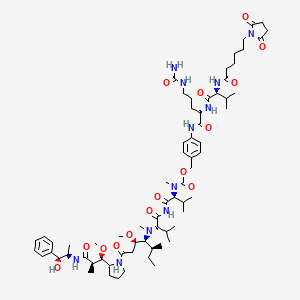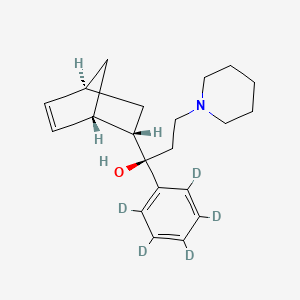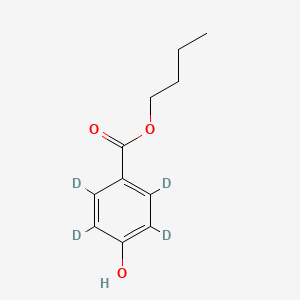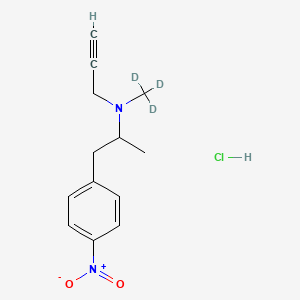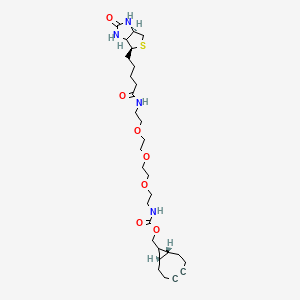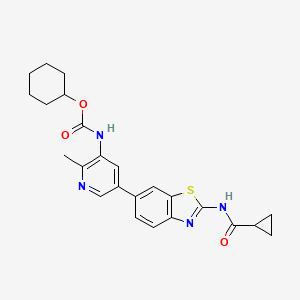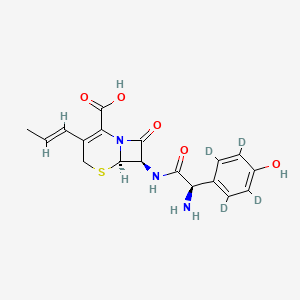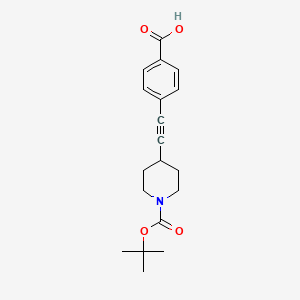
Boc-Pip-alkyne-Ph-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pip-alkyne-Ph-COOH involves multiple steps, starting with the protection of piperidine with a Boc (tert-butoxycarbonyl) group. The protected piperidine is then subjected to an alkylation reaction with an alkyne-containing reagent. The final step involves the coupling of the alkyne derivative with a benzoic acid derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Pip-alkyne-Ph-COOH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
CuAAC Reaction: Copper catalysts and azide-containing molecules are commonly used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Boc-Pip-alkyne-Ph-COOH is widely used in scientific research, particularly in the following areas:
Chemistry: As a PROTAC linker, it is used to synthesize PROTACs that can selectively degrade target proteins.
Biology: It aids in studying protein functions and interactions by enabling targeted protein degradation.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, including cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Boc-Pip-alkyne-Ph-COOH functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This recruitment leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the androgen receptor in prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ARD-266: Another PROTAC linker that effectively induces degradation of androgen receptor protein in prostate cancer cell lines.
PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.
Alkyl/Ether Linkers: Similar to Boc-Pip-alkyne-Ph-COOH in composition and function.
Uniqueness
This compound is unique due to its specific alkyne group, which allows for efficient click chemistry reactions. This property makes it highly versatile in synthesizing a wide range of PROTACs .
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
MXFYILJORTXNER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)


![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
